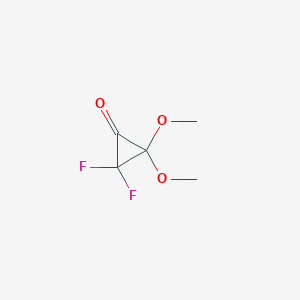
2,2-Difluoro-3,3-Dimethoxycyclopropanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3,3-Dimethoxycyclopropanone is an organic compound characterized by a cyclopropane ring substituted with two fluorine atoms and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3,3-Dimethoxycyclopropanone typically involves the reaction of difluorocarbene with appropriate cyclopropane precursors. One common method includes the use of sodium chlorodifluoroacetate as a difluorocarbene precursor, which reacts with enaminones under mild conditions to form the desired cyclopropane derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-free and additive-free conditions is preferred to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-3,3-Dimethoxycyclopropanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3,3-Dimethoxycyclopropanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which 2,2-Difluoro-3,3-Dimethoxycyclopropanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy groups further modulate its reactivity and solubility, making it suitable for diverse applications .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-1,3-Dimethylimidazolidine: Another difluorinated compound with similar reactivity but different structural features.
1,1-Difluoro-2,3-Dimethylcyclopropane: Shares the cyclopropane ring but lacks the methoxy groups, resulting in different chemical properties.
Uniqueness: 2,2-Difluoro-3,3-Dimethoxycyclopropanone is unique due to its combination of difluoro and dimethoxy substituents, which confer distinct reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical reactions and interactions .
Eigenschaften
Molekularformel |
C5H6F2O3 |
|---|---|
Molekulargewicht |
152.10 g/mol |
IUPAC-Name |
2,2-difluoro-3,3-dimethoxycyclopropan-1-one |
InChI |
InChI=1S/C5H6F2O3/c1-9-5(10-2)3(8)4(5,6)7/h1-2H3 |
InChI-Schlüssel |
TWYKZCPCCBWJRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C(=O)C1(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


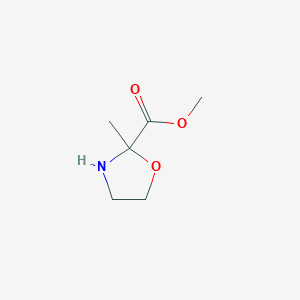
![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)

![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
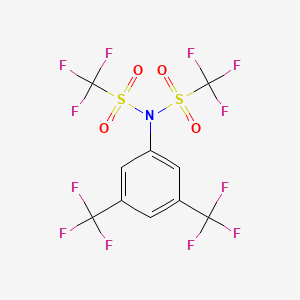
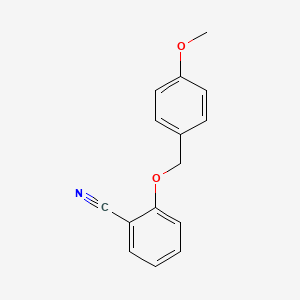

![1-{(2'R,3'R)-4'-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5'-methyl-2',3'-dihydro-2,3'-bifuran-2'-yl}ethanone](/img/structure/B12858166.png)
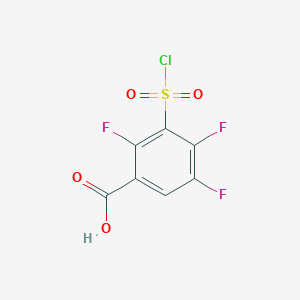

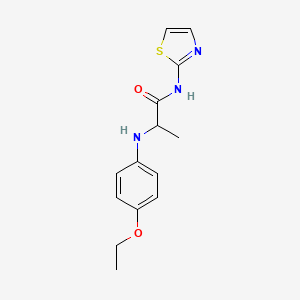
![N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide](/img/structure/B12858193.png)
![2'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858200.png)

